1-Phenylhexan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

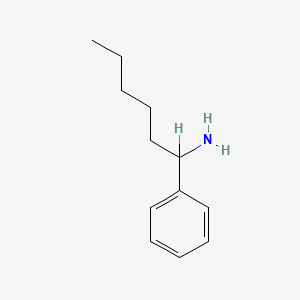

1-Phenylhexan-1-amine is a compound with the molecular formula C12H19N . It has a molecular weight of 177.29 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C12H19N/c1-2-3-5-10-12 (13)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10,13H2,1H3 . The canonical SMILES representation is CCCCCCC (C1=CC=CC=C1)N . Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.29 g/mol . It has a XLogP3-AA value of 3.1, which is a measure of its lipophilicity . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count . It has five rotatable bonds . The exact mass and monoisotopic mass of the compound are 177.151749610 g/mol . The topological polar surface area is 26 Ų . The compound has 13 heavy atoms . The complexity of the compound is 116 .Scientific Research Applications

Synthesis and Crystal Structure Analysis

- 1-Phenylhexan-1-amine has been utilized in the synthesis of complex allylic amines, such as (Z)-1,3-diphenyl-N,2-ditosyl-2,5-hexadiene-1-amine, characterized by techniques including NMR, IR, MS, and X-ray diffraction analysis (Xie Mei-hua, 2009).

Key Intermediate in Antibiotic Preparation

- It serves as a key intermediate in the preparation of antibiotics like premafloxacin, demonstrating its significance in pharmaceutical synthesis (Fleck et al., 2003).

Phenylethylamines and Alpha-Adrenergic Activity

- Research on phenylethylamines related to methoxamine, including this compound derivatives, has shown their potential for direct alpha 1-receptor agonist activity, crucial in medicinal chemistry (Demarinis et al., 1981).

In Epoxy and Benzoxazine Curing Systems

- The compound has applications in curing systems of benzoxazine with amine, impacting the reactivity, mechanism, and material properties of thermosetting resins, essential in polymer science (Sun et al., 2015).

Esterase Enzymes Inhibition

- It has been involved in the synthesis of N-phenylsulfonamide derivatives to investigate their inhibitory properties on esterase enzymes, which are crucial in various therapeutic applications (Kazancioglu & Senturk, 2020).

Structural Studies in Chiral Lithium Amides

- The compound is used in the study of chiral lithium amides, providing insights into the structural and aggregation properties of these amides, which is significant in stereochemistry (Armstrong et al., 1999).

Photophysical Behavior Studies

- It plays a role in studying the photophysical behavior of certain compounds, helping understand exciplex formation, which is important in photochemistry (Köhler & Getoff, 1981).

Metal-Free Photoredox Catalysis

- In metal-free photoredox strategies for bond formation, it is used for redox-activated primary amine derivatives, highlighting its role in synthetic organic chemistry (Ociepa et al., 2018).

Adenosine Receptor Studies

- As a structural component in radioligands like [3H]xanthine amine congener, it aids in the study of adenosine receptors, crucial in neuropharmacology (Jacobson et al., 1986).

Catalytic Cracking in Petroleum Refining

- It is studied in the context of catalytic cracking, a vital process in the petroleum industry, where its reaction pathways and mechanisms are explored (Watson et al., 1997).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Phenylhexan-1-amine are not well-studied. As a primary amine, this compound has the potential to participate in a variety of biochemical reactions. Primary amines can act as nucleophiles, reacting with electrophiles to form new bonds . They can also participate in acid-base reactions due to the presence of a protonatable nitrogen atom .

Cellular Effects

For example, they can interact with proteins and other biomolecules, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a primary amine, it could potentially interact with biomolecules through mechanisms such as binding interactions, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

1-phenylhexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKIPYDSTSIPBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92779-83-4 |

Source

|

| Record name | 1-phenylhexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2379330.png)

![2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2379335.png)

![(4-Bromothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2379344.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2379347.png)

![N-[2-Chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2379349.png)

![4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2379351.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2379353.png)